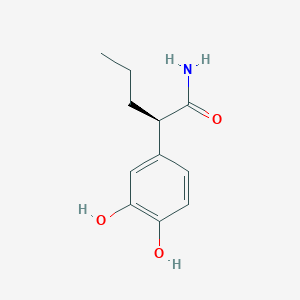

2-(3,4-Dihydroxyphenyl)valeramide, (R)-

Description

Chemical Identity: 2-(3,4-Dihydroxyphenyl)valeramide, (R)- (CAS No. 154-62-1) is a catechol derivative with a valeramide (pentanamide) side chain. Its molecular formula is C₁₁H₁₅NO₃, and it features a stereospecific (R)-configuration at the α-carbon of the valeramide group. The compound is also known by synonyms such as α-propyldopacetamide and dihydroxyphenylvaleramide .

Properties

CAS No. |

117406-77-6 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(2R)-2-(3,4-dihydroxyphenyl)pentanamide |

InChI |

InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m1/s1 |

InChI Key |

GDXQWRJYXZXWMT-MRVPVSSYSA-N |

SMILES |

CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |

Isomeric SMILES |

CCC[C@H](C1=CC(=C(C=C1)O)O)C(=O)N |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |

Synonyms |

Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (R)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features :

- A 3,4-dihydroxyphenyl (catechol) moiety, which is critical for interactions with catecholamine receptors or enzymes.

- A five-carbon valeramide chain with an amide functional group, contributing to metabolic stability compared to amine analogs.

- The (R)-enantiomer likely exhibits distinct pharmacological activity compared to the (S)-form due to stereochemical preferences in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of 2-(3,4-Dihydroxyphenyl)valeramide, (R)- with structurally related catechol derivatives:

Key Differences and Implications

Functional Group Variation: Amide vs. Amine: The amide group in 2-(3,4-Dihydroxyphenyl)valeramide confers greater resistance to enzymatic degradation (e.g., monoamine oxidase) compared to dopamine’s primary amine . This could enhance oral bioavailability or prolong half-life. Catechol Retention: Both compounds retain the catechol moiety, which is essential for binding to adrenergic or dopaminergic receptors. However, dopamine’s ethylamine chain is shorter, favoring rapid receptor activation, while the valeramide chain may alter affinity or selectivity .

This is critical for optimizing therapeutic efficacy and minimizing off-target effects .

Therapeutic Divergence: Dopamine HCl is clinically used for acute hypotension and shock due to its vasopressive action .

Research Findings and Gaps

- Pharmacological Data: Limited studies on 2-(3,4-Dihydroxyphenyl)valeramide, (R)- are available in the provided evidence. Further research is needed to elucidate its receptor binding profile, pharmacokinetics, and toxicity.

- Safety Profiles : Dopamine HCl has well-documented GHS classifications (e.g., acute toxicity, skin irritation) , but analogous data for the valeramide derivative are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.